
2,2'-Selenobispyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Selenobispyridine is an organic compound that belongs to the family of bipyridines, where selenium replaces the usual carbon or nitrogen atoms in the bipyridine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Selenobispyridine typically involves the coupling of pyridine derivatives with selenium reagents. One common method is the reaction of 2-bromopyridine with sodium selenide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium.
Industrial Production Methods: While specific industrial production methods for 2,2’-Selenobispyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’-Selenobispyridine can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert selenoxides back to the parent selenide compound.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: The parent selenide compound.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Selenobispyridine has several applications in scientific research:
Coordination Chemistry: It acts as a ligand, forming complexes with transition metals
Biological Studies: The compound’s selenium content makes it a subject of interest in biological studies, particularly in understanding selenium’s role in biological systems.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industrial Applications:
Wirkmechanismus
The mechanism by which 2,2’-Selenobispyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, influencing its reactivity and stability. The selenium atom in the compound can also participate in redox reactions, contributing to its overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bipyridine: A well-known ligand in coordination chemistry, but lacks the unique properties imparted by selenium.
4,4’-Selenobispyridine: Another selenium-containing bipyridine, but with different structural and electronic properties.
1,10-Phenanthroline: Similar in its coordination chemistry applications but differs in structure and electronic properties.
Uniqueness: 2,2’-Selenobispyridine is unique due to the presence of selenium, which imparts distinct redox properties and coordination behavior compared to its carbon or nitrogen analogs. This makes it particularly valuable in studies involving redox-active metal centers and in the development of new materials with specific electronic properties.
Eigenschaften
CAS-Nummer |
66491-49-4 |
|---|---|
Molekularformel |
C10H8N2Se |
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
2-pyridin-2-ylselanylpyridine |
InChI |
InChI=1S/C10H8N2Se/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H |
InChI-Schlüssel |
JJKPYMNPLJBAAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)[Se]C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156854.png)

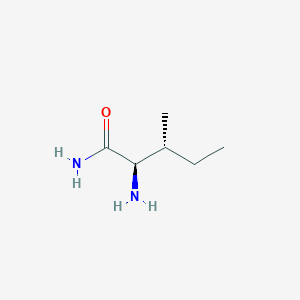
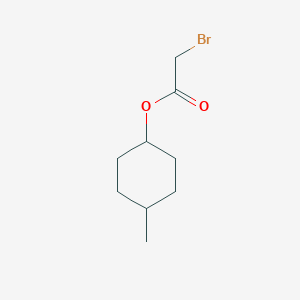
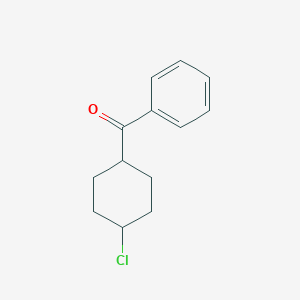
![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)

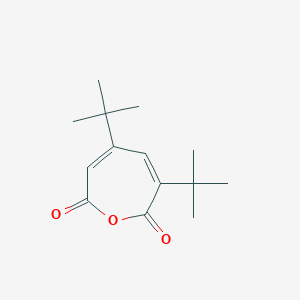
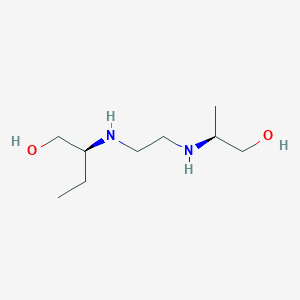
![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)


![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one](/img/structure/B14156956.png)
